Avotaciclib
描述
阿伏替尼是一种口服生物利用度高的细胞周期蛋白依赖性激酶 1 (CDK1) 抑制剂,具有潜在的抗肿瘤活性。 目前正在进行临床试验,以评估其治疗胰腺癌的有效性 . 阿伏替尼靶向并抑制 CDK1 的活性,CDK1 在调节细胞分裂、细胞周期进程和增殖中起着至关重要的作用 .
准备方法
阿伏替尼的合成涉及制备 2,6-双(2-氨基嘧啶-4-基)吡啶-3-醇。 合成路线通常包括在受控条件下反应合适的吡啶和嘧啶衍生物 . 工业生产方法可能涉及优化反应条件以实现更高的产率和纯度,以及为商业化生产扩大规模 .
化学反应分析
阿伏替尼经历各种化学反应,包括:
氧化: 阿伏替尼在特定条件下可以被氧化,形成相应的氧化产物。
还原: 可以进行还原反应以修饰化合物内的官能团。
取代: 阿伏替尼可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂来促进取代反应. 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
阿伏替尼具有广泛的科学研究应用,包括:
化学: 用作研究 CDK1 抑制及其对细胞周期调节影响的工具化合物。
生物学: 研究其抑制癌干细胞分裂、导致细胞周期阻滞和诱导凋亡的潜力.
作用机制
阿伏替尼通过靶向并抑制 CDK1 发挥作用。 CDK1 是一种 ATP 依赖性丝氨酸/苏氨酸激酶,在细胞周期进程和增殖中起着关键作用 . 通过抑制 CDK1,阿伏替尼可以导致细胞周期阻滞、抑制癌干细胞分裂并诱导凋亡,从而抑制肿瘤细胞增殖 .
相似化合物的比较
阿伏替尼在 CDK1 抑制剂中具有独特之处,因为它具有特定的分子结构和作用机制。类似的化合物包括:
利博西利布: 一种 CDK4/6 抑制剂,用于治疗乳腺癌。
帕博西利布: 另一种 CDK4/6 抑制剂,在癌症治疗中具有类似的应用。
阿贝西利布: 一种 CDK4/6 抑制剂,以其治疗各种癌症的有效性而闻名。与这些化合物相比,阿伏替尼专门针对 CDK1,使其成为研究 CDK1 相关通路和开发靶向疗法的宝贵工具
属性
IUPAC Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVAQKKPFOPZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1983983-41-0 | |
Record name | Avotaciclib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1983983410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avotaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AVOTACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BYC0F36E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。